N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
Reagents: 2-bromothiophene, a base (e.g., potassium carbonate), and a palladium catalyst.
Conditions: Heating under inert atmosphere.
Reaction: Suzuki coupling to attach the thiophene group to the pyrazine ring.
Step 3: Formation of the acetamide linkage
Reagents: Acetic anhydride and a suitable amine.
Conditions: Room temperature.
Reaction: Acylation to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The final step often involves the formation of the acetamide linkage.
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Step 1: Synthesis of 3-(furan-2-yl)pyrazine
Reagents: 2-furancarboxaldehyde, hydrazine hydrate, and a suitable catalyst.
Conditions: Reflux in ethanol.
Reaction: Condensation reaction to form the pyrazine ring.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the acetamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of furan and thiophene rings which are known for their conductive properties.
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazine, furan, and thiophene rings can form various non-covalent interactions, including hydrogen bonds and π-π stacking, which can modulate the activity of these targets. The acetamide group may also play a role in binding to active sites of enzymes, thereby inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(pyridin-2-yl)acetamide
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(benzothiophen-2-yl)acetamide
Uniqueness
This compound is unique due to the specific combination of furan, pyrazine, and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and properties.
By comparing it with similar compounds, researchers can better understand the structure-activity relationships and optimize the compound for desired applications.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(9-11-3-2-8-21-11)18-10-12-15(17-6-5-16-12)13-4-1-7-20-13/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFSFPRAKDJHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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